molecular formula C17H19N5 B14967928 2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14967928
M. Wt: 293.4 g/mol
InChI Key: UMVGBHAFJNBISC-UHFFFAOYSA-N
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Description

The compound 2-(2-cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, a bicyclic scaffold renowned for its versatility in medicinal chemistry. Substitutions at the 2- and 7-positions of this core structure are critical for modulating biological activity . In this compound:

  • 7-position: A 4-pyridyl moiety introduces hydrogen-bonding capability and aromatic interactions, which may enhance binding affinity to targets like human carbonic anhydrase (hCA) isoforms IX and XII, tumor-associated enzymes overexpressed in hypoxic cancers .

This compound was designed to selectively inhibit hCA IX/XII, leveraging the scaffold’s ability to interact with diverse targets (e.g., tubulin, BRD4, CDK2) depending on substitution patterns .

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

2-(2-cyclopentylethyl)-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H19N5/c1-2-4-13(3-1)5-6-16-20-17-19-12-9-15(22(17)21-16)14-7-10-18-11-8-14/h7-13H,1-6H2

InChI Key

UMVGBHAFJNBISC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient method involves the use of a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method utilizes 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate as starting materials . Another approach involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Cyclopentylethyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity or receptor function .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Analogues and Their Properties
Compound Name Substituents (Position) Biological Activity Potency (IC₅₀ or Yield) Key Findings Reference
Target Compound 2-(2-Cyclopentylethyl), 7-(4-pyridyl) hCA IX/XII inhibition Not reported Designed for tumor-associated isoform selectivity
7-(2-Fluorophenyl)-1,2,4-triazolo[1,5-a]pyrimidine (9a) 7-(2-Fluorophenyl) Not specified (structural analogue) 53% synthesis yield Demonstrated crystallographic stability
7-(3-Pyrrolyl)-1,2,4-triazolo[1,5-a]pyrimidine (9b) 7-(3-Pyrrolyl) Not specified 65% synthesis yield Highlighted synthetic flexibility of 7-position
S1-TP () 5-(Chloromethyl), 2-(4-methoxyphenyl) Electrochemical profiling N/A Exhibited redox activity suitable for drug delivery systems
Compound 19 () 7-(Unspecified substituent) Anti-tumor (HT-1080, Bel-7402 cell lines) 12.3 µM (Bel-7402), 6.1 µM (HT-1080) Most potent anti-tumor analogue in series
7-(4-Fluorostyryl)-2-(pyrrolyl) () 7-(4-Fluorostyryl), 2-(pyrrolyl) Likely tubulin inhibition Not reported Fluorostyryl group may enhance pharmacokinetics

Key Comparative Insights

Substituent Effects on Target Selectivity
  • hCA Inhibition : The target compound’s 4-pyridyl group at position 7 is distinct from phenyl or pyrrolyl substituents in analogues (e.g., 9a, 9b). Pyridyl’s nitrogen atom may facilitate stronger interactions with hCA active sites compared to halophenyl groups .
  • Tubulin Targeting: Analogues with 7-anilino or 3′,4′,5′-trimethoxyphenyl groups (e.g., ) exhibit antiproliferative activity via tubulin destabilization, suggesting substituent bulkiness and electron-donating groups (e.g., methoxy) are critical for this mechanism .
Metabolic Stability
  • The 2-cyclopentylethyl group in the target compound may improve metabolic stability compared to benzyl or methylthio groups (e.g., ). Incorporating substituents into aliphatic chains (e.g., cyclopentyl) reduces susceptibility to cytochrome P450-mediated oxidation .

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